molecular formula C14H13NO4S B182461 Methyl 4-benzenesulfonamidobenzoate CAS No. 107920-79-6

Methyl 4-benzenesulfonamidobenzoate

Cat. No.: B182461
CAS No.: 107920-79-6
M. Wt: 291.32 g/mol
InChI Key: ZDYHULHEHXQTBN-UHFFFAOYSA-N
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Description

Methyl 4-benzenesulfonamidobenzoate is an organic compound with the molecular formula C14H13NO4S and a molecular weight of 291.32 g/mol . It is also known by its IUPAC name, methyl 4-[(phenylsulfonyl)amino]benzoate . This compound is characterized by the presence of a benzenesulfonamide group attached to a benzoate ester, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-benzenesulfonamidobenzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with benzenesulfonyl chloride to form 4-benzenesulfonamidobenzoic acid. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzenesulfonamidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-benzenesulfonamidobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-benzenesulfonamidobenzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of p-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria. This inhibition disrupts DNA synthesis, leading to antibacterial effects . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-benzenesulfonamidobenzoate is unique due to the presence of both the benzenesulfonamide and ester functionalities, allowing it to participate in a wide range of chemical reactions and making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-(benzenesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-19-14(16)11-7-9-12(10-8-11)15-20(17,18)13-5-3-2-4-6-13/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYHULHEHXQTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359514
Record name Methyl 4-benzenesulfonamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107920-79-6
Record name Methyl 4-benzenesulfonamidobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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